2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
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Description
Synthesis Analysis
The synthesis of compounds containing a 3-fluoro-4-methoxyphenyl moiety can be achieved through various methods. For instance, one approach involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol . Another method involves the use of 3-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis
The 3-fluoro-4-methoxyphenyl moiety can participate in various chemical reactions. For example, it can be used in Ruthenium-catalyzed arylation reactions and Rhodium catalyzed cyanation . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Scientific Research Applications
Polymer Synthesis and Characterization
2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane and related compounds are used in the synthesis and characterization of polymers. For instance, Coskun et al. (1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], exploring its thermal degradation and the formation of various degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Photochromic Properties
Compounds similar to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane demonstrate significant photochromic properties. Zhang et al. (2013) synthesized an unsymmetrical photochromic diarylethene, exhibiting color changes upon UV light irradiation and fluorescence switching (Zhang, Ren, & Pu, 2013).
Chiral Template Preparation
The compound and its derivatives are employed in preparing chiral templates. Nagase et al. (2006) developed a method for preparing cis-2-substituted 5-methyl(or phenyl)-1,3-dioxolan-4-ones, which are valuable in asymmetric synthesis (Nagase, Oguni, Misaki, & Tanabe, 2006).
Insecticidal Activity
Research by Beddie et al. (1995) investigated the optimization of insecticidal activity in related compounds, focusing on the effect of substituents on benzylic moieties (Beddie, Farnham, & Khambay, 1995).
Polymerization and Cyclization Reactions
Jang and Gong (1999) studied the preparation and polymerization of dioxolane derivatives, exploring the reaction mechanisms and product formation (Jang & Gong, 1999).
Optical Recording Materials
Ding et al. (2013) synthesized a photochromic compound for potential use as optical recording materials, demonstrating reversible photochromism (Ding, Jia, Fan, & Liu, 2013).
properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFOUYQEFAAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2OCCO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645889 |
Source
|
Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898785-19-8 |
Source
|
Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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